6-Aminonicotinamide (6-AN) vs. Nicotinamide: A 1000-Fold Difference in Viral Replication Inhibition
In a study of Zika virus replication, the antimetabolite 6-aminonicotinamide (6-AN) demonstrated a stark difference in potency compared to its natural counterpart, nicotinamide. The data show a >1,000-fold reduction in viral replication with 6-AN treatment, while nicotinamide, even as a competitive inhibitor of the same enzymes (G6PD and 6PGD), failed to produce this level of effect [1].
| Evidence Dimension | Inhibition of viral replication |
|---|---|
| Target Compound Data | >1,000-fold reduction in Zika virus replication |
| Comparator Or Baseline | Nicotinamide (failed to produce >1,000-fold reduction) |
| Quantified Difference | 6-AN reduces viral replication by over three orders of magnitude more than nicotinamide in the same assay context. |
| Conditions | Zika virus replication assay in a mammalian cell culture system [1]. |
Why This Matters
This demonstrates that 6-AN's antimetabolite action is functionally distinct and vastly more potent than nicotinamide's simple competitive inhibition, making 6-AN the essential tool for studies requiring profound PPP disruption.
- [1] Saiz, J. C., et al. (2023). Redox Regulation and Metabolic Dependency of Zika Virus Replication: Inhibition by Nrf2-Antioxidant Response and NAD(H) Antimetabolites. *Journal of Virology*, 97(1), e01363-22. View Source
